(R)-Leucic acid

Descripción

2-Hydroxy-4-methylvaleric acid has been reported in Drosophila melanogaster, Homo sapiens, and other organisms with data available.

D-Leucic acid is a metabolite found in or produced by Saccharomyces cerevisiae.

alpha-hydroxy analog of leucine; RN given refers to cpd without isomeric designation

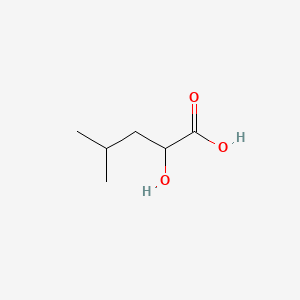

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-hydroxy-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRFTAZAXQPQHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54641-21-3 (mono-hydrochloride salt) | |

| Record name | alpha-Hydroxyisocaproic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80862047 | |

| Record name | Pentanoic acid, 2-hydroxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Leucinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

249.00 °C. @ 760.00 mm Hg | |

| Record name | Leucinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

886 mg/mL | |

| Record name | Leucinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

498-36-2, 10303-64-7 | |

| Record name | (±)-2-Hydroxyisocaproic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Hydroxyisocaproic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 2-hydroxy-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanoic acid, 2-hydroxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-4-methylvaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-2-hydroxy-4-methylvaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEUCIC ACID, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RN4NSX3TY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Leucinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

76.00 °C. @ 760.00 mm Hg | |

| Record name | Leucinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of (R)-Leucic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Leucic acid, also known as (R)-2-hydroxy-4-methylpentanoic acid or D-α-Hydroxyisocaproic acid, is a metabolite of the branched-chain amino acid leucine.[1] It is produced by certain microorganisms, such as Lactobacillus, and has garnered interest in the scientific community for its biological activities.[1] Notably, this compound has been shown to promote the absorption of intestinal fatty acids through the upregulation of the scavenger receptor CD36.[1] This activity positions it as a molecule of interest for studies related to microbe-host interactions and the regulation of lipid metabolism.[1] This guide provides an in-depth overview of the core physicochemical properties of this compound, along with methodologies for their determination and a visualization of its known signaling pathway.

Physicochemical Data of this compound

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₁₂O₃ | [1] |

| Molecular Weight | 132.16 g/mol | |

| CAS Number | 20312-37-2 | |

| Appearance | White to off-white solid | |

| Melting Point | 76-80 °C (for racemic and (S)-enantiomer) | |

| Boiling Point | ~251.3 °C at 760 mmHg (estimated) | |

| pKa | Not experimentally determined in cited literature. Predicted for (S)-isomer: 4.26 (strongest acidic) | |

| Solubility | Water: 100 mg/mLDMSO: 100 mg/mLIn Vivo Formulations: - ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline- ≥ 2.5 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in Saline)- ≥ 2.5 mg/mL in 10% DMSO, 90% Corn Oil | |

| Optical Rotation | Specific value not found in cited literature. |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below.

Melting Point Determination

The melting point of this compound can be determined using a capillary melting point apparatus.

Protocol:

-

A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus and heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

-

For accurate determination, a slow heating rate of 1-2 °C per minute should be used near the expected melting point.

pKa Determination

The acid dissociation constant (pKa) can be determined using various methods, including spectrophotometric or NMR-based titration.

Spectrophotometric Protocol:

-

Prepare a series of buffer solutions with a range of known pH values.

-

Dissolve a known concentration of this compound in each buffer solution.

-

Measure the UV-Vis absorbance spectrum of each solution.

-

The pKa can be determined by plotting the change in absorbance at a specific wavelength against the pH, which results in a sigmoidal curve. The inflection point of this curve corresponds to the pKa.

NMR Spectroscopy Protocol:

-

Prepare a solution of this compound in a suitable solvent (e.g., D₂O).

-

Acquire ¹H NMR spectra of the solution at various pH (or pD) values, adjusted by the addition of a strong acid or base.

-

The chemical shifts of protons adjacent to the carboxylic acid and hydroxyl groups will change as a function of pH.

-

Plot the chemical shift of a responsive proton against the pH. The midpoint of the resulting sigmoidal curve corresponds to the pKa value.

Solubility Determination

The solubility of this compound in various solvents can be determined by the shake-flask method.

Protocol:

-

An excess amount of solid this compound is added to a known volume of the solvent of interest in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

The solution is then filtered to remove any undissolved solid.

-

The concentration of this compound in the filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy. This concentration represents the solubility of the compound in that solvent at that temperature.

Optical Rotation Measurement

The specific rotation of this compound, a chiral molecule, is measured using a polarimeter.

Protocol:

-

Prepare a solution of this compound of a known concentration (c, in g/mL) in a suitable achiral solvent.

-

Calibrate the polarimeter with a blank solution (the pure solvent).

-

Fill a polarimeter cell of a known path length (l, in decimeters) with the this compound solution, ensuring no air bubbles are present.

-

Measure the observed optical rotation (α) at a specific wavelength (commonly the sodium D-line, 589 nm) and temperature.

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × c).

Signaling Pathway

This compound has been identified as a metabolite from Lactobacillus that enhances the absorption of fatty acids in the intestine by upregulating the expression of CD36. CD36 is a transmembrane protein that acts as a scavenger receptor and a fatty acid translocase. The binding of fatty acids to CD36 can initiate intracellular signaling cascades.

Caption: this compound upregulates CD36 expression, enhancing fatty acid uptake.

Experimental Workflow

The following diagram illustrates a general workflow for characterizing the physicochemical properties of this compound.

Caption: Workflow for physicochemical characterization of this compound.

References

(R)-Leucic Acid: A Technical Guide to its Discovery, Natural Occurrence, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Leucic acid, also known as (R)-2-hydroxy-4-methylpentanoic acid, is a metabolite of the branched-chain amino acid leucine (B10760876). This technical guide provides a comprehensive overview of the discovery, natural occurrence, and biological significance of this compound. It is intended for researchers, scientists, and drug development professionals interested in the chemistry, biology, and potential therapeutic applications of this fascinating molecule. This document details its presence in various natural sources, including microorganisms, plants, and animals, and presents quantitative data where available. Furthermore, it outlines detailed experimental protocols for the isolation, identification, and quantification of this compound and explores its involvement in key signaling pathways.

Discovery and Synthesis

The precise historical account of the initial discovery and isolation of this compound from a natural source is not extensively documented in readily available literature. However, its existence as a metabolic byproduct of leucine has been recognized through the study of amino acid metabolism in various organisms. The stereospecific synthesis of enantiomerically pure this compound has been achieved through various chemical methods, often starting from its corresponding amino acid, L-leucine. One common synthetic route involves the diazotization of L-leucine with sodium nitrite (B80452) in an acidic solution, followed by extraction and purification of the resulting (R)-2-hydroxy-4-methylpentanoic acid.

Natural Occurrence

This compound is found in a variety of natural sources, primarily as a metabolite of leucine. Its presence has been identified in microorganisms, fermented foods, plants, and animals, including humans.

Microorganisms

Certain species of bacteria are known producers of this compound. Notably, several species of Lactobacillus, which are commonly found in fermented foods and the gut microbiome, metabolize leucine to produce leucic acid[1]. Studies have identified 2-hydroxyisocaproic acid (HICA), the racemic mixture containing this compound, in cultures of various lactic acid bacteria.

Fermented Foods

As a consequence of microbial metabolism, this compound is present in various fermented food products. For instance, it has been detected in kimchi, a traditional Korean fermented vegetable dish, and in certain dairy products like yogurt and cheese, where lactic acid bacteria play a crucial role in the fermentation process[2].

Plants

The occurrence of leucic acid in the plant kingdom appears to be less ubiquitous compared to its isomer, isoleucic acid. While L-Leucic acid has been reported in Brassica napus (rapeseed), the specific presence and concentration of the (R)-enantiomer in a wide range of plant species require further investigation.

Animals and Humans

In animals and humans, this compound is an endogenous metabolite of leucine. It is normally found in plasma and urine. Elevated levels of 2-hydroxyisocaproic acid have been associated with certain metabolic disorders, such as Maple Syrup Urine Disease (MSUD) and short-bowel syndrome, where the metabolism of branched-chain amino acids is impaired.

Quantitative Data

The concentration of this compound can vary significantly depending on the natural source and the specific conditions. The following table summarizes available quantitative data for 2-hydroxyisocaproic acid (HICA), which includes the (R)-enantiomer.

| Source | Sample Type | Concentration (HICA) | Reference |

| Lactobacillus plantarum | Culture Supernatant | 526 ± 20.9 µg/mL | |

| Lactococcus lactis | Culture Supernatant | 153.1 ± 13.7 µg/mL | |

| Leuconostoc mesenteroides | Culture Supernatant | 266.9 ± 5.9 µg/mL | |

| Kimchi | Fermented Vegetable | 1.2–7.1 µg/mL |

Note: The data presented is for 2-hydroxyisocaproic acid (HICA), the racemic mixture of leucic acid. Specific quantitative analysis of the (R)-enantiomer is less commonly reported.

Biological Significance and Signaling Pathways

This compound has garnered interest due to its potential biological activities. It has been reported to promote intestinal fatty acid absorption by upregulating the expression of the fatty acid translocase CD36[1]. Furthermore, as a derivative of leucine, it is implicated in the modulation of the mTOR signaling pathway, a central regulator of cell growth and protein synthesis.

CD36 Signaling Pathway

This compound has been shown to upregulate the expression of CD36, a key protein involved in the uptake of long-chain fatty acids[1]. The activation of CD36 initiates a downstream signaling cascade that can involve Src-family kinases (such as Fyn and Lyn), mitogen-activated protein kinases (MAPKs like ERK, p38, and JNK), and ultimately leads to the activation of transcription factors such as peroxisome proliferator-activated receptor-gamma (PPARγ), which regulates the expression of genes involved in lipid metabolism.

mTOR Signaling Pathway

Leucine, the precursor of this compound, is a potent activator of the mTORC1 signaling pathway, which is a master regulator of protein synthesis, cell growth, and proliferation. The pathway is initiated by the sensing of amino acid availability, leading to the activation of mTORC1. Activated mTORC1 then phosphorylates downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), resulting in increased protein translation.

Experimental Protocols

Extraction of this compound from Bacterial Culture

This protocol is a general guideline for the extraction of this compound from a Lactobacillus culture supernatant.

Materials:

-

Lactobacillus culture grown in appropriate broth (e.g., MRS broth)

-

Centrifuge and centrifuge tubes

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Vortex mixer

-

pH meter and solutions for pH adjustment (e.g., HCl)

Procedure:

-

Grow the Lactobacillus strain in MRS broth to the desired growth phase.

-

Centrifuge the culture at 10,000 x g for 15 minutes at 4°C to pellet the bacterial cells.

-

Carefully collect the supernatant.

-

Acidify the supernatant to pH 2.0-3.0 with HCl to protonate the carboxylic acid group of leucic acid.

-

Extract the acidified supernatant three times with an equal volume of ethyl acetate. Vortex vigorously for 2 minutes during each extraction.

-

Pool the organic (ethyl acetate) layers.

-

Dry the pooled organic extract over anhydrous sodium sulfate.

-

Filter to remove the sodium sulfate.

-

Evaporate the solvent using a rotary evaporator at a temperature below 40°C to obtain the crude extract containing this compound.

-

The crude extract can be further purified using techniques such as silica (B1680970) gel column chromatography.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Separation

This protocol outlines a general procedure for the chiral separation and quantification of this compound using GC-MS. Derivatization is typically required to improve volatility and chromatographic performance.

Materials:

-

Crude or purified extract containing this compound

-

Internal standard (e.g., a stable isotope-labeled leucic acid)

-

Derivatization reagent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)

-

Anhydrous solvent (e.g., pyridine (B92270) or acetonitrile)

-

GC-MS system equipped with a chiral column (e.g., a cyclodextrin-based column like Chirasil-Val)

-

Heating block or oven

Procedure:

-

Sample Preparation:

-

To a known amount of the dried extract, add a known amount of the internal standard.

-

Add the derivatization reagent and the anhydrous solvent.

-

Heat the mixture at a specific temperature (e.g., 60-80°C) for a defined time (e.g., 30-60 minutes) to complete the derivatization reaction.

-

Cool the sample to room temperature.

-

-

GC-MS Analysis:

-

Injector: Splitless or split injection at a temperature of approximately 250°C.

-

Column: A chiral capillary column suitable for the separation of hydroxy acid enantiomers.

-

Oven Program: A temperature gradient program should be optimized to achieve baseline separation of the (R)- and (S)-leucic acid derivatives. An example program could be: start at 80°C, hold for 2 minutes, ramp to 200°C at 5°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire data in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

-

Quantification: Create a calibration curve using standards of known concentrations of this compound and the internal standard. Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the quantification of this compound in biological fluids using LC-MS/MS. This method offers high sensitivity and specificity.

Materials:

-

Biological fluid sample (e.g., plasma, urine)

-

Internal standard (e.g., a stable isotope-labeled leucic acid)

-

Protein precipitation agent (e.g., acetonitrile (B52724) or methanol (B129727) containing formic acid)

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

A suitable HPLC or UHPLC column (e.g., a C18 reversed-phase column or a chiral column for enantiomeric separation)

Procedure:

-

Sample Preparation:

-

To a small volume of the biological fluid, add a known amount of the internal standard.

-

Add a sufficient volume of the cold protein precipitation agent (e.g., 3 volumes of acetonitrile).

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for injection.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A reversed-phase C18 column is commonly used. For chiral separation, a specific chiral column would be necessary.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., 0.1% formic acid) to improve ionization.

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column).

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for carboxylic acids.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the deprotonated molecule [M-H]⁻ of this compound) and a specific product ion generated by its fragmentation in the collision cell.

-

MRM Transitions: The specific m/z values for the precursor and product ions for both this compound and its internal standard need to be determined and optimized.

-

-

Quantification: Generate a calibration curve using standards of known concentrations of this compound and the internal standard. Determine the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion

This compound, a metabolite of leucine, is a naturally occurring compound with emerging biological significance. Its presence in various microorganisms and fermented foods, coupled with its role in modulating key signaling pathways such as CD36 and mTOR, makes it a molecule of interest for researchers in nutrition, microbiology, and drug development. The experimental protocols provided in this guide offer a starting point for the extraction, identification, and quantification of this compound, enabling further investigation into its natural distribution and physiological functions. Future research focusing on the specific quantification of the (R)-enantiomer in a broader range of biological matrices and a more detailed elucidation of its direct interactions with cellular signaling components will be crucial in fully understanding its potential applications.

References

The Biosynthesis of (R)-Leucic Acid in Lactobacillus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-Leucic acid, a branched-chain α-hydroxy acid, is a metabolite produced by certain species of Lactobacillus with emerging significance in various biological processes. This technical guide provides an in-depth exploration of its biosynthesis pathway, detailing the enzymatic reactions, kinetic parameters, and experimental methodologies for its study. This information is critical for researchers in microbiology, metabolic engineering, and drug development seeking to understand and harness the production of this bioactive compound.

The Core Biosynthetic Pathway

The synthesis of this compound in Lactobacillus is a two-step enzymatic process commencing with the essential amino acid L-leucine. The pathway involves an initial transamination followed by a stereospecific reduction.

The first step is the conversion of L-leucine to its corresponding α-keto acid, α-ketoisocaproate. This reaction is catalyzed by a branched-chain aminotransferase (BcaT) , which transfers the amino group from L-leucine to an α-keto acid acceptor, typically α-ketoglutarate, producing L-glutamate as a co-product.

The second and final step is the stereospecific reduction of the keto group of α-ketoisocaproate to a hydroxyl group, yielding this compound. This crucial reaction is catalyzed by a D-hydroxyisocaproate dehydrogenase (D-HicDH) , an NAD(P)H-dependent oxidoreductase. Some D-lactate dehydrogenases (D-LDH) in Lactobacillus have also been shown to exhibit activity towards larger α-keto acids like α-ketoisocaproate, leading to the formation of the (R)-enantiomer of the corresponding hydroxy acid.

Key Enzymes and Their Characteristics

Branched-Chain Aminotransferase (BcaT)

This enzyme family is pivotal in the catabolism of branched-chain amino acids (BCAAs) in many bacteria, including Lactobacillus.

-

Function: Catalyzes the reversible transamination of L-leucine, L-isoleucine, and L-valine.

-

Cofactor: Pyridoxal-5'-phosphate (PLP) dependent.

-

Characteristics: Studies on BcaT from Lactobacillus paracasei have shown that the enzyme is a monomer with a molecular mass of 40-50 kDa.[1] It exhibits optimal activity at a pH of 7.3 and a temperature of 43°C.[1] The enzyme is also active under conditions relevant to food fermentations, such as pH 5.2 and 4% NaCl.[1]

D-Hydroxyisocaproate Dehydrogenase (D-HicDH)

D-HicDH is a key enzyme that determines the stereospecificity of the final product. It belongs to the family of D-2-hydroxyacid dehydrogenases.

-

Function: Catalyzes the NADH-dependent, reversible reduction of various 2-keto carboxylic acids to their corresponding D-2-hydroxy carboxylic acids.[2]

-

Substrate Specificity: Exhibits broad substrate specificity, with high activity towards α-ketoisocaproate (4-methyl-2-oxopentanoate).[2]

-

Characteristics: The D-HicDH from Lactobacillus casei is a homodimer. The enzyme from Lactobacillus paracasei shows optimal activity in a pH range of 5.5-7.0 and at a temperature of 50°C.

Quantitative Data

The following tables summarize the available kinetic parameters for the key enzymes involved in this compound biosynthesis.

Table 1: Kinetic Parameters of D-Hydroxyisocaproate Dehydrogenase (D-HicDH) from Lactobacillus paracasei

| Substrate | Km (mM) |

| 4-methyl-2-oxopentanoate (α-ketoisocaproate) | 0.06 |

| 2-oxopentanoate | 0.11 |

| 2-oxohexanoate | 0.11 |

Data sourced from UniProtKB entry for D-2-hydroxyacid dehydrogenase from Lacticaseibacillus paracasei.

Table 2: Kinetic Parameters of Wild-Type and Engineered Y52L D-Lactate Dehydrogenase from Lactobacillus pentosus for α-Ketoisocaproate

| Enzyme | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |

| Wild-Type D-LDH | 18 ± 2 | 0.012 ± 0.001 | 0.00067 |

| Y52L Mutant D-LDH | 0.11 ± 0.01 | 2.1 ± 0.1 | 19 |

The Y52L mutation converts the D-LDH into a highly active D-HicDH. Data adapted from Taguchi & Ohta (1998).

Experimental Protocols

General Experimental Workflow

The characterization of the this compound biosynthesis pathway typically involves a series of steps from enzyme purification to whole-cell bioconversion.

Enzyme Assay for Branched-Chain Aminotransferase (BcaT)

This protocol is adapted from studies on BcaT from Lactobacillus paracasei.

-

Reaction Mixture:

-

50 mM Potassium phosphate (B84403) buffer (pH 7.4)

-

5 mM L-leucine

-

5 mM α-ketoglutaric acid

-

50 µM Pyridoxal-5'-phosphate (PLP)

-

100 µL of enzyme solution (cell-free extract or purified enzyme)

-

Total volume: 250 µL

-

-

Procedure:

-

Incubate the reaction mixture at 43°C.

-

Stop the reaction at various time points by adding a quenching agent (e.g., strong acid).

-

Analyze the formation of glutamate (B1630785) or α-ketoisocaproate using HPLC or a coupled enzyme assay.

-

Enzyme Assay for D-Hydroxyisocaproate Dehydrogenase (D-HicDH)

This protocol is based on the characterization of D-LDH and D-HicDH from various Lactobacillus species.

-

Reaction Mixture:

-

100 mM Sodium MES buffer (pH 5.5)

-

0.1 mM NADH

-

Varying concentrations of α-ketoisocaproate (sodium salt)

-

Enzyme solution (cell-free extract or purified enzyme)

-

-

Procedure:

-

Perform the assay at 30°C in a spectrophotometer-compatible cuvette.

-

Initiate the reaction by adding the enzyme solution.

-

Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH.

-

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute.

-

Whole-Cell Bioconversion for this compound Production

This protocol provides a general framework for producing this compound using whole Lactobacillus cells.

-

Cultivation:

-

Grow the selected Lactobacillus strain in a suitable medium (e.g., MRS broth) to the late exponential or early stationary phase.

-

Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffered saline).

-

-

Bioconversion:

-

Resuspend the cell pellet in a reaction buffer containing L-leucine as the substrate and a co-substrate for cofactor regeneration (e.g., glucose).

-

Incubate the cell suspension under optimized conditions of temperature, pH, and agitation.

-

Monitor the production of this compound over time by taking samples from the reaction mixture.

-

-

Analysis:

-

Separate the cells from the supernatant by centrifugation or filtration.

-

Quantify the concentration of this compound in the supernatant using chiral HPLC or GC-MS.

-

Conclusion

The biosynthesis of this compound in Lactobacillus is a well-defined two-step pathway involving a branched-chain aminotransferase and a D-hydroxyisocaproate dehydrogenase. The efficiency of this pathway can be influenced by the specific kinetic properties of these enzymes in different Lactobacillus strains. The provided data and experimental protocols offer a solid foundation for further research into the regulation of this pathway, its optimization for biotechnological applications, and the exploration of the physiological roles of this compound. This knowledge is invaluable for the development of novel probiotics, functional foods, and potential therapeutic agents.

References

Spectroscopic Analysis of (R)-Leucic Acid: A Technical Guide

Introduction

(R)-Leucic acid, also known as (R)-2-hydroxy-4-methylpentanoic acid, is a metabolite of the branched-chain amino acid leucine. It plays a role in various biological processes and is of interest to researchers in fields such as metabolomics and drug development. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and workflow visualizations are presented to aid researchers in their analytical studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for leucic acid. Note that the NMR spectra of enantiomers, such as (R)- and (L)-leucic acid, are identical in a non-chiral solvent.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for Leucic Acid

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.04-4.30 | Doublet of doublets | 1H | H-2 (CH-OH) |

| ~1.50-1.85 | Multiplet | 3H | H-3 (CH₂) and H-4 (CH) |

| ~0.92-1.00 | Doublet | 6H | H-5, H-5' (CH₃)₂ |

Data is compiled from various sources and may vary slightly based on solvent and instrument frequency.

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for Leucic Acid

| Chemical Shift (ppm) | Assignment |

| ~180-185 | C-1 (C=O) |

| ~69-74 | C-2 (CH-OH) |

| ~43-46 | C-3 (CH₂) |

| ~24-26 | C-4 (CH) |

| ~21-23 | C-5, C-5' (CH₃)₂ |

Data is compiled from various sources and may vary slightly based on solvent and instrument frequency.[1]

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation :

-

Weigh approximately 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[1][2]

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a small vial before transferring it to the NMR tube.[1][2]

-

The typical volume of solvent used is 0.6-0.7 mL.

-

If the sample contains particulate matter, it should be filtered through a small cotton plug in a Pasteur pipette into a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) for organic solvents, for chemical shift referencing.

-

-

Instrument Setup :

-

The NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher.

-

The instrument is locked onto the deuterium (B1214612) signal of the solvent.

-

Shimming is performed to optimize the homogeneity of the magnetic field.

-

-

Data Acquisition :

-

For ¹H NMR, a standard pulse sequence is used. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

NMR Experimental Workflow

Caption: Figure 1. A flowchart illustrating the major steps in an NMR experiment, from sample preparation to data processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to its hydroxyl, carboxylic acid, and alkyl groups.

Characteristic IR Absorption Bands

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description of Band |

| 3300-2500 | O-H (Carboxylic Acid) | Strong, very broad |

| ~3500-3200 | O-H (Alcohol) | Broad (often obscured by carboxylic acid O-H) |

| ~2960-2870 | C-H (Alkyl) | Medium to strong, sharp |

| 1760-1690 | C=O (Carboxylic Acid) | Strong, sharp |

| ~1320-1210 | C-O (Carboxylic Acid) | Medium |

| ~1440-1395 and 950-910 | O-H bend | Medium |

These are expected absorption ranges for α-hydroxy carboxylic acids.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra of solid and liquid samples.

-

Instrument Setup :

-

The ATR-FTIR spectrometer is turned on and allowed to stabilize.

-

A background spectrum of the clean ATR crystal is collected. This will be subtracted from the sample spectrum.

-

-

Sample Application :

-

A small amount of solid this compound is placed directly onto the ATR crystal.

-

The pressure arm is lowered to ensure good contact between the sample and the crystal.

-

-

Data Acquisition :

-

The IR spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

-

Cleaning :

-

After the measurement, the sample is removed from the crystal, and the crystal surface is cleaned with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft tissue.

-

IR Spectroscopy Experimental Workflow

Caption: Figure 2. A diagram showing the sequential steps for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of small molecules like leucic acid.

Mass Spectrometry Data

Table 4: Mass Spectrometry Data for Leucic Acid

| Ion | Observed m/z | Ionization Mode |

| [M-H]⁻ | ~131.07 | Negative |

| [M+H]⁺ | ~133.09 | Positive |

| [M+Na]⁺ | ~155.07 | Positive |

The monoisotopic mass of Leucic Acid (C₆H₁₂O₃) is 132.0786 g/mol . Observed m/z values can vary slightly depending on instrument calibration.

Experimental Protocol for ESI-MS

-

Sample Preparation :

-

Prepare a dilute solution of this compound (typically in the low µg/mL to ng/mL range) in a solvent compatible with mass spectrometry, such as a mixture of methanol (B129727) or acetonitrile (B52724) and water.

-

A small amount of a volatile acid (e.g., formic acid for positive ion mode) or base (e.g., ammonium (B1175870) hydroxide (B78521) for negative ion mode) may be added to promote ionization.

-

-

Instrument Setup :

-

The mass spectrometer is equipped with an electrospray ionization (ESI) source.

-

The instrument is calibrated using a standard calibration solution.

-

Key ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, are optimized for the analyte.

-

-

Data Acquisition :

-

The sample solution is introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

The mass spectrum is acquired over a relevant m/z range (e.g., 50-500 amu). Data can be acquired in either positive or negative ion mode.

-

Mass Spectrometry Experimental Workflow

Caption: Figure 3. A simplified workflow for the analysis of a small molecule by Electrospray Ionization Mass Spectrometry.

This guide has provided a detailed overview of the key spectroscopic data (NMR, IR, and MS) for this compound. The tabulated data, along with the comprehensive experimental protocols and workflow diagrams, serve as a valuable resource for researchers and scientists involved in the analysis and characterization of this and similar small molecules. The provided information facilitates the identification and structural elucidation of this compound in various experimental contexts.

References

Stereochemistry of Leucic Acid: A Comprehensive Technical Guide for Researchers

An In-depth Examination of the Synthesis, Properties, and Biological Significance of (R)- and (S)-Leucic Acid

This technical guide provides a detailed overview of the stereochemistry of (R)- and (S)-Leucic acid, two enantiomers of 2-hydroxy-4-methylpentanoic acid. Leucic acid, a metabolite of the branched-chain amino acid leucine, has garnered significant interest in various research fields, including drug development, due to the distinct biological activities exhibited by its stereoisomers. This document is intended for researchers, scientists, and drug development professionals, offering a thorough comparison of the chemical and physical properties, synthesis methodologies, analytical separation techniques, and biological roles of each enantiomer.

Physicochemical Properties

The stereochemical configuration of leucic acid significantly influences its physical properties. A summary of the key quantitative data is presented in Table 1 for easy comparison.

| Property | (R)-Leucic Acid | (S)-Leucic Acid | Racemic (DL)-Leucic Acid |

| Synonyms | D-α-Hydroxyisocaproic acid, (-)-2-Hydroxyisocaproic acid | L-Leucic acid, (+)-2-Hydroxyisocaproic acid | (±)-2-Hydroxyisocaproic acid, HICA |

| CAS Number | 20312-37-2[1] | 13748-90-8 | 498-36-2 |

| Molecular Formula | C₆H₁₂O₃ | C₆H₁₂O₃ | C₆H₁₂O₃ |

| Molecular Weight | 132.16 g/mol | 132.16 g/mol | 132.16 g/mol |

| Melting Point | Not specified | 78-80 °C | 76 °C |

| Specific Rotation ([α]D) | +24.0° to +28.0° (c=2, 1% NaOH soln) (inferred) | -24.0° to -28.0° (c=2, 1% NaOH soln)[2] | 0° |

| Solubility | Solid | Solid | Solid |

Synthesis and Enantioselective Resolution

The preparation of enantiomerically pure (R)- and (S)-Leucic acid is crucial for studying their distinct biological activities. Common strategies involve the enantioselective synthesis from chiral precursors or the resolution of a racemic mixture.

Enantioselective Synthesis from Leucine

A common and effective method for synthesizing enantiopure leucic acid is through the diazotization of the corresponding enantiomer of leucine. This reaction proceeds with retention of configuration at the chiral center.

Experimental Protocol: Synthesis of (S)-Leucic Acid from L-Leucine

-

Dissolution: Dissolve L-leucine in an aqueous solution of sulfuric acid.

-

Diazotization: Cool the solution in an ice bath and slowly add an aqueous solution of sodium nitrite. The reaction generates nitrous acid in situ, which reacts with the amino group of leucine.

-

Reaction Monitoring: Stir the reaction mixture at low temperature until the evolution of nitrogen gas ceases, indicating the completion of the reaction.

-

Extraction: Extract the resulting (S)-Leucic acid from the aqueous solution using an appropriate organic solvent, such as diethyl ether.

-

Purification: Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or chromatography.

A similar protocol can be followed for the synthesis of this compound starting from D-leucine.

Enzymatic Resolution of Racemic Leucic Acid

Kinetic resolution using enzymes, particularly lipases, is a highly efficient method for separating enantiomers from a racemic mixture. This technique relies on the stereoselectivity of the enzyme to catalyze a reaction on one enantiomer at a much faster rate than the other.

Experimental Protocol: Lipase-Catalyzed Resolution of Racemic Leucic Acid

-

Esterification: Convert the racemic leucic acid to its corresponding ester (e.g., methyl or ethyl ester) using standard esterification methods.

-

Enzymatic Hydrolysis: Suspend the racemic ester in a buffered aqueous solution. Add a lipase (B570770) (e.g., from Candida rugosa or Pseudomonas cepacia) to the mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as chiral HPLC. The lipase will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.

-

Separation: Once a sufficient degree of conversion is reached (typically around 50%), stop the reaction. Separate the resulting carboxylic acid from the unreacted ester by extraction with a basic aqueous solution.

-

Isolation: Acidify the aqueous extract to precipitate the enantiomerically enriched leucic acid. Extract the unreacted ester from the organic phase. Hydrolyze the ester to obtain the other enantiomer of leucic acid.

Caption: Enzymatic resolution of racemic leucic acid ester.

Analytical Methods for Enantiomeric Discrimination

Accurate determination of the enantiomeric purity of leucic acid samples is essential. Several analytical techniques can be employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: Chiral HPLC Separation

-

Column: A chiral column, such as one based on a polysaccharide derivative (e.g., cellulose (B213188) or amylose) coated on a silica (B1680970) support.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). For acidic compounds like leucic acid, the addition of a small amount of a strong acid (e.g., trifluoroacetic acid) to the mobile phase can improve peak shape and resolution.

-

Detection: UV detection is commonly used, typically at a wavelength where the carboxylic acid chromophore absorbs.

-

Sample Preparation: Dissolve the leucic acid sample in the mobile phase or a compatible solvent.

-

Analysis: Inject the sample onto the column and monitor the elution profile. The two enantiomers will appear as separate peaks.

Caption: General workflow for chiral HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR spectroscopy cannot distinguish between enantiomers, the use of a chiral solvating agent or a chiral derivatizing agent can induce diastereomeric environments, leading to separate signals for each enantiomer in the NMR spectrum.

Mass Spectrometry (MS)

Similar to NMR, mass spectrometry alone cannot differentiate between enantiomers. However, when coupled with a chiral separation technique like chiral HPLC (LC-MS), it can provide sensitive and selective detection of each enantiomer.

Biological Activities and Signaling Pathways

The stereochemistry of leucic acid dictates its biological function, with each enantiomer interacting with different cellular targets and eliciting distinct physiological responses.

(S)-Leucic Acid and Muscle Protein Synthesis

(S)-Leucic acid is a metabolite of the essential amino acid L-leucine and plays a role in promoting muscle protein synthesis.[3] This anabolic effect is primarily mediated through the activation of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.

Caption: (S)-Leucic acid activates the mTOR signaling pathway.

This compound and Fatty Acid Metabolism

This compound is a metabolite produced by certain species of Lactobacillus. It has been shown to promote the absorption of fatty acids in the intestine by upregulating the expression of the fatty acid translocase CD36. This suggests a role for this compound in host-microbe interactions and the regulation of lipid metabolism.

Caption: this compound upregulates CD36 expression.

Conclusion

The stereochemistry of leucic acid is a critical determinant of its biological function. (S)-Leucic acid, a metabolite of L-leucine, is involved in anabolic processes such as muscle protein synthesis via the mTOR pathway. In contrast, this compound, a product of gut microbiota, plays a role in lipid metabolism by enhancing fatty acid absorption. The ability to synthesize and analyze these enantiomers in their pure forms is essential for further elucidating their distinct physiological roles and exploring their therapeutic potential. This guide provides a foundational understanding and practical methodologies for researchers in this exciting field.

References

Biological role of (R)-Leucic acid in microbial metabolism

An In-depth Technical Guide to the Biological Role of (R)-Leucic Acid in Microbial Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, also known as (R)-2-hydroxyisocaproic acid (HICA), is a branched-chain alpha-hydroxy acid produced as a metabolite of the essential amino acid L-leucine by various microorganisms, most notably Lactic Acid Bacteria (LAB). This document provides a comprehensive technical overview of the role of this compound in microbial metabolism, its production, its antimicrobial properties, and its potential as a lead compound in drug development. Key aspects covered include the metabolic pathways of its synthesis, quantitative data on its production and antimicrobial efficacy, detailed experimental protocols for its study, and its role in microbe-host signaling.

Introduction to this compound

This compound is the (R)-enantiomer of 2-hydroxy-4-methylvaleric acid, a structural analogue of L-leucine. It is a natural byproduct of leucine (B10760876) metabolism in certain microbial species, particularly within the genera Lactobacillus and Leuconostoc. Its presence has been identified in various fermented foods, where it contributes to the overall metabolic profile and can exert biological effects. In recent years, this compound has garnered interest for its notable antimicrobial activity against a spectrum of both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. This has positioned it as a molecule of interest for therapeutic applications.

Microbial Production of this compound

Biosynthetic Pathway

The primary pathway for the microbial production of this compound originates from the catabolism of L-leucine. The process involves a two-step enzymatic conversion:

-

Transamination: L-leucine is first converted to its corresponding α-keto acid, α-ketoisocaproic acid (KIC), by a branched-chain aminotransferase (BCAT).

-

Reduction: KIC is then stereospecifically reduced to this compound by an NADH-dependent (R)-2-hydroxyisocaproate dehydrogenase (HicD).

This pathway is a means for some bacteria to regenerate NAD+ from NADH and to produce a metabolite with antimicrobial properties, potentially providing a competitive advantage in their ecological niche.

Caption: Metabolic pathway of this compound production from L-leucine.

Quantitative Production Data

The production of this compound varies among different microbial species and is influenced by culture conditions. The following table summarizes production titers reported in the literature.

| Microbial Species | Culture Time (h) | This compound Titer (µg/mL) | Reference |

| Lactobacillus plantarum | 48 | 526 ± 20.9 | [1] |

| Leuconostoc mesenteroides | 48 | 266.9 ± 5.9 | [1] |

| Leuconostoc lactis | 12 | 153.1 ± 13.7 | [1] |

| Lactobacillus brevis | 48 | < 50 | [1] |

Biological Role and Mechanism of Action

Antimicrobial Activity

This compound exhibits broad-spectrum antibacterial activity. Its primary mechanism of action is the disruption of the bacterial cell membrane's integrity and function.

-

Membrane Permeabilization: Being a weak organic acid, the undissociated form of this compound can penetrate the lipid bilayer of the bacterial cell membrane.[2]

-

Membrane Depolarization: Once inside, it can dissociate, releasing protons and acidifying the cytoplasm. This disruption of the proton motive force leads to rapid depolarization of the cytoplasmic membrane.

-

Leakage of Cellular Contents: The loss of membrane potential and integrity results in the leakage of essential intracellular components, ultimately leading to cell death.

Caption: Antimicrobial mechanism of action of this compound.

Quantitative Antimicrobial Efficacy

The antimicrobial potency of this compound has been quantified against various pathogenic bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC).

| Bacterial Species | Gram Stain | MIC (mg/mL) | MBC (mg/mL) | Reference |

| Bacillus cereus NZRM5 | Positive | 1 | 32 | |

| Staphylococcus aureus NZRM917 | Positive | 1 | 2 | |

| Escherichia coli O157:H7 NCTC12900 | Negative | 1 | 1 | |

| Pseudomonas aeruginosa ATCC25668 | Negative | 1 | 2 | |

| Shewanella putrefaciens SM26 | Negative | 0.5 | 1 |

Role in Microbe-Host Signaling

Recent studies have indicated that this compound produced by gut commensal bacteria, such as Lactobacillus johnsonii, can act as a signaling molecule in the host. It has been shown to promote the absorption of intestinal fatty acids by upregulating the expression of the fatty acid translocase CD36 in intestinal epithelial cells. This suggests a role for this compound in regulating host lipid metabolism. The signaling cascade downstream of CD36 activation can involve the activation of transcription factors like NF-κB.

Caption: this compound signaling in host intestinal epithelial cells.

(R)-2-Hydroxyisocaproate Dehydrogenase (HicD) Enzyme Kinetics

The key enzyme in the production of this compound is (R)-2-hydroxyisocaproate dehydrogenase. Understanding its kinetic properties is crucial for optimizing production. The following table presents kinetic parameters for the enzyme from Clostridium difficile.

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| 2-Oxoisocaproate (KIC) | 68 | 31 | 4.6 x 105 | |

| (R)-2-Hydroxyisocaproate | 2800 | 51 | 1.8 x 104 |

Experimental Protocols

Cultivation of Lactic Acid Bacteria for this compound Production

This protocol is a general guideline for the cultivation of Lactobacillus species to produce this compound.

-

Media Preparation: Prepare de Man, Rogosa and Sharpe (MRS) broth. For enhanced production, the medium can be supplemented with additional L-leucine.

-

Inoculation: Inoculate the sterile MRS broth with a fresh overnight culture of the desired Lactobacillus strain (e.g., L. plantarum) to an initial optical density at 600 nm (OD600) of approximately 0.05.

-

Incubation: Incubate the culture anaerobically or microaerophilically at the optimal temperature for the specific strain (typically 30-37°C) without agitation.

-

Growth Monitoring: Monitor bacterial growth by measuring the OD600 at regular intervals.

-

Harvesting: Harvest the culture supernatant at different time points (e.g., 12, 24, 48 hours) by centrifugation at 10,000 x g for 10 minutes at 4°C to separate the bacterial cells.

-

Sample Preparation: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris. The cell-free supernatant is now ready for analysis.

Quantification of this compound by LC-MS/MS

This protocol outlines a general method for the quantification of this compound in microbial culture supernatants.

Caption: Workflow for LC-MS/MS quantification of this compound.

-

Sample Preparation (Extraction):

-

To 1 mL of cell-free supernatant, add an internal standard.

-

Acidify the sample to pH 1-2 with concentrated HCl.

-

Perform liquid-liquid extraction with a 2:1 (v/v) mixture of dichloromethane/acetonitrile (B52724). Vortex vigorously for 10 minutes.

-

Centrifuge to separate the phases and collect the organic layer. Repeat the extraction process.

-

Pool the organic layers and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., mobile phase).

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a reversed-phase C18 column. A typical mobile phase would be a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

-

Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for this compound is [M-H]- with an m/z of 131.07. Product ions for fragmentation would need to be determined empirically but would likely include fragments corresponding to the loss of water or carboxyl group.

-

-

Quantification: Generate a standard curve using known concentrations of pure this compound and calculate the concentration in the samples based on this curve.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method.

-

Preparation of this compound Stock: Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.

-

Preparation of Bacterial Inoculum: Grow the test bacterium in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. Dilute the culture to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells of a 96-well microtiter plate.

-

Serial Dilution: In the 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to obtain a range of concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Implications for Drug Development

The potent antimicrobial activity of this compound, particularly against drug-resistant pathogens, makes it an attractive lead compound for the development of new antibacterial agents. Its natural origin and production by probiotic bacteria suggest a favorable safety profile. Further research into its in vivo efficacy, pharmacokinetics, and potential for chemical modification to enhance its therapeutic properties is warranted. Its mechanism of action, targeting the bacterial membrane, is less prone to the development of resistance compared to antibiotics that target specific enzymes.

Conclusion

This compound is a microbially-produced metabolite with significant biological roles. It functions as a potent antimicrobial agent by disrupting bacterial cell membranes and also acts as a signaling molecule in microbe-host interactions, influencing host metabolism. The detailed understanding of its biosynthesis, mechanism of action, and methods for its study provides a solid foundation for future research and its potential exploitation in the development of novel therapeutics.

References

Commercial Sources and Availability of (R)-Leucic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, availability, and relevant technical data for (R)-Leucic acid, also known as (R)-2-Hydroxy-4-methylpentanoic acid. This document is intended to assist researchers, scientists, and drug development professionals in sourcing this chiral building block for their studies.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, manufacturers, and distributors. The compound is typically offered in various purities and quantities, catering to both small-scale research and larger development needs. A summary of prominent suppliers and their offerings is presented below.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities | Price (USD) | Notes |

| MedChemExpress | ≥98.0%[1] | 10 mM * 1 mL (in DMSO), Bulk | $42 (for 10mM*1mL)[1] | Offers pre-dissolved solutions. |

| Simson Pharma Limited | Inquire | Inquire | Inquire | Certificate of Analysis provided. |

| Sigma-Aldrich | Inquire | Inquire | Inquire | Part of their collection of unique chemicals. |

| Synthonix | ≥95% | 250mg, 1g | $30 (250mg), $40 (1g) | In stock in the US and overseas. |

| CymitQuimica | Inquire | 250mg, 1g, 5g, 25g, 100g | €32 (250mg) to €1,430 (100g) | Brand: Apollo Scientific. |

| 1stsci.com | ≥97% | 1g, 5g, 10g, 25g, 100g | $48 (1g) to $699 (100g) | In stock for most quantities. |

| Advanced ChemBlocks | ≥95% | Inquire | Inquire | Custom quotes available. |

Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and for bulk inquiries.

Experimental Protocols

Synthesis of this compound from D-Leucine

A common and straightforward method for the stereospecific synthesis of this compound is through the diazotization of D-leucine. This reaction proceeds with retention of configuration at the chiral center.

Reaction:

D-Leucine → this compound

Materials:

-

D-Leucine

-

Sulfuric acid (1N)

-

Sodium nitrite (B80452) (NaNO₂)

-

Water

-

Ethyl ether

-

Anhydrous magnesium sulfate

-

Ice bath

Procedure:

-

Dissolve D-leucine (e.g., 2.62 g) in 1N sulfuric acid (e.g., 30 ml) in a flask and cool the solution to 0°C in an ice bath.

-

Separately, dissolve sodium nitrite (e.g., 2.07 g) in water (e.g., 15 ml).

-

Slowly add the sodium nitrite solution to the D-leucine solution while maintaining the temperature at 0°C.

-

Stir the resulting solution at 0°C for 3 hours, followed by stirring at room temperature for 2 hours.

-

Extract the reaction mixture with ethyl ether (e.g., 3 x 10 ml).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield this compound as a solid.

Analytical Methods for Quality Control

The quality and purity of this compound, particularly its enantiomeric excess, are critical for its application in research and drug development. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common method for determining the enantiomeric purity.

Chiral HPLC Method for Enantiomeric Excess Determination:

While a specific validated method for this compound was not found in the immediate search, a general strategy for developing a chiral HPLC method for acidic compounds involves screening different chiral stationary phases (CSPs) and mobile phases.

-

Chiral Stationary Phases (CSPs) to Screen: Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) are often effective for resolving chiral acids.

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like n-hexane and a polar alcohol such as 2-propanol or ethanol. For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1% v/v) is often necessary to improve peak shape and resolution.

-

Detection: UV detection is commonly used, with the wavelength set to the absorbance maximum of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized this compound. The spectra can be compared with reference spectra available in databases such as the Human Metabolome Database (HMDB) or those provided by commercial suppliers.

Visualizations

Experimental Workflow: Synthesis and Purification

Caption: A representative workflow for the synthesis and purification of this compound.

Logical Relationship: Commercial Availability and R&D Applications

Caption: The interplay between commercial availability and the progression of research and development.

References

(R)-Leucic Acid: A Comprehensive Technical Guide to Laboratory Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

(R)-Leucic acid, also known as (R)-2-Hydroxy-4-methylvaleric acid, is a valuable chiral building block in pharmaceutical and chemical synthesis. As a derivative of the amino acid leucine, it is also studied for its metabolic and physiological roles.[1][2] Proper handling and a thorough understanding of its safety profile are paramount for ensuring a safe laboratory environment. This in-depth technical guide provides comprehensive safety and handling guidelines for this compound, detailed experimental protocols for spill management and disposal, and quantitative toxicological data for risk assessment.

Hazard Identification and Classification

This compound is classified as a skin and eye irritant.[3][4] Contact can cause redness, itching, and inflammation of the skin, and serious irritation or damage to the eyes.[3] While specific toxicological data for the (R)-enantiomer is limited, the available information for leucic acid and similar alpha-hydroxy acids warrants careful handling to avoid adverse health effects.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362+P364: Take off contaminated clothing and wash it before reuse.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

| Property | Value | Reference |

| Chemical Formula | C₆H₁₂O₃ | |

| Molar Mass | 132.16 g/mol | |

| Appearance | Solid | |

| CAS Number | 20312-37-2 | |

| Melting Point | 78-80 °C | |

| Solubility | Soluble in water. | |

| Stability | Stable under recommended storage conditions. |

Toxicological Data

| Substance | Test | Route | Species | Value | Reference |

| Fumaric Acid | LD50 | Oral | Rat | 9,300 mg/kg | |

| Fumaric Acid | LD50 | Dermal | Rabbit | > 20,000 mg/kg | |

| Unspecified Salt | LD50 | Dermal | Rabbit | > 6,310 mg/kg | |

| Maleic Anhydride Derivative | LD50 | Oral | Rat | 2,700 mg/kg |

Note: This data is for structurally related compounds and should be interpreted with caution. A conservative approach to handling this compound is recommended in the absence of specific toxicity data.

Experimental Protocols

Adherence to established protocols is critical for mitigating risks associated with the handling of this compound.

Safe Handling Workflow

The following workflow outlines the essential steps for the safe handling of this compound in a laboratory setting.

References

An In-depth Technical Guide on the Thermochemical Data and Stability of (R)-Leucic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the current knowledge on the thermochemical properties and stability of (R)-Leucic acid ((R)-2-hydroxy-4-methylpentanoic acid). While specific experimental thermochemical values are not extensively reported in the literature, this document consolidates available physical data and outlines the standardized experimental protocols for their determination. Furthermore, it discusses the compound's known biological roles, offering a multi-faceted perspective for research and development applications.

Introduction

This compound, also known by its systematic name (R)-2-hydroxy-4-methylpentanoic acid, is the D-isomer of the α-hydroxy analogue of the essential branched-chain amino acid, L-leucine[1][2]. As a metabolite, it is found in various biological contexts, including in the metabolism of certain bacteria like Lactobacillus and has been identified in patients with metabolic disorders such as maple syrup urine disease (MSUD)[1][3][4]. Its chemical structure and role as a leucine (B10760876) metabolite make it a compound of interest in metabolic studies, drug development, and nutritional science.

This guide aims to collate the existing data on its physicochemical properties, with a specific focus on thermochemical data and thermal stability. It also provides detailed experimental methodologies relevant to the determination of these properties, catering to a technical audience in research and development.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. It is important to note that the thermochemical and physical properties of the (R)- and (S)-enantiomers are identical. Data presented for L-Leucic acid, such as melting point, is therefore applicable to this compound.

| Property | Value | Source |

| Systematic Name | (2R)-2-hydroxy-4-methylpentanoic acid | |

| Common Names | This compound, D-α-Hydroxyisocaproic acid | |

| Molecular Formula | C₆H₁₂O₃ | |

| Molecular Weight | 132.16 g/mol | |

| Physical Form | Solid | |

| Melting Point | 78 - 80 °C (for L-enantiomer) | |

| pKa (Predicted) | 3.86 - 4.26 | |

| Water Solubility (Predicted) | 124 g/L |

Thermochemical Data

A thorough review of the scientific literature reveals a notable absence of experimentally determined thermochemical data for this compound. Key values such as the standard enthalpy of formation (ΔH°f), standard molar entropy (S°), and heat capacity (Cp) have not been explicitly published.

| Thermochemical Parameter | Value (Solid, 298.15 K) | Source |

| Standard Enthalpy of Formation (ΔH°f) | Data not available in cited literature | - |

| Standard Enthalpy of Combustion (ΔH°c) | Data not available in cited literature | - |

| Standard Molar Entropy (S°) | Data not available in cited literature | - |

| Heat Capacity (Cp) | Data not available in cited literature | - |